Resminostat hydrochloride, also known as RAS2410 or 4SC-201, is a potent and selective inhibitor of histone deacetylases (HDACs) [, , , , ]. It demonstrates inhibitory activity against class I (HDAC1, HDAC2, HDAC3), IIb (HDAC6), and IV (HDAC11) HDAC isoforms [, , ]. These enzymes play crucial roles in regulating gene expression by modifying histones and other proteins involved in chromatin structure and function. As such, Resminostat is being investigated for its potential as an anti-cancer agent, as dysregulation of HDAC activity is often implicated in tumor development and progression.
Resminostat hydrochloride is derived from the hydroxamic acid class of compounds, which are characterized by the presence of a hydroxylamine functional group. The molecular formula for resminostat hydrochloride is , and it has been assigned the CAS Registry Number 1187075-34-8. Its classification as an orphan drug in both the United States and European Union highlights its significance in treating rare diseases .
The synthesis of resminostat hydrochloride involves several steps that utilize hydroxamic acid chemistry. One common method includes the reaction of appropriate carboxylic acids with hydroxylamine, typically under acidic conditions to form hydroxamic acids.
For example, one method involves treating an ester with hydroxylamine in the presence of sodium methoxide, yielding moderate to high yields of the desired hydroxamic acid .
Resminostat hydrochloride features a complex molecular structure that can be analyzed through various spectroscopic techniques.
Resminostat hydrochloride participates in several chemical reactions relevant to its function as a histone deacetylase inhibitor.
The efficacy of resminostat as an inhibitor can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For instance, resminostat has shown IC50 values against different isoforms of histone deacetylases (HDAC1, HDAC3, HDAC6) ranging from approximately 42.5 nM to 71.8 nM .
The mechanism by which resminostat exerts its pharmacological effects primarily revolves around its role as a histone deacetylase inhibitor.
Research indicates that resminostat may also enhance sensitivity to other chemotherapeutic agents like fluorouracil .
Resminostat hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate formulation strategies for pharmaceutical applications .
Resminostat hydrochloride has several scientific applications primarily focused on oncology:
In clinical trials, resminostat has shown promise, particularly in phase II studies for specific malignancies .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2